![molecular formula C18H18ClN3O5 B4840716 N-(5-chloro-2-methoxyphenyl)-2-[1-(2-furoyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4840716.png)
N-(5-chloro-2-methoxyphenyl)-2-[1-(2-furoyl)-3-oxo-2-piperazinyl]acetamide
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-2-[1-(2-furoyl)-3-oxo-2-piperazinyl]acetamide, also known as CFTR inhibitor, is a novel drug molecule that has been extensively researched for its potential therapeutic applications.
Wirkmechanismus
N-(5-chloro-2-methoxyphenyl)-2-[1-(2-furoyl)-3-oxo-2-piperazinyl]acetamide inhibitor works by binding to the N-(5-chloro-2-methoxyphenyl)-2-[1-(2-furoyl)-3-oxo-2-piperazinyl]acetamide protein and blocking its activity. N-(5-chloro-2-methoxyphenyl)-2-[1-(2-furoyl)-3-oxo-2-piperazinyl]acetamide inhibitor binds to a specific site on the N-(5-chloro-2-methoxyphenyl)-2-[1-(2-furoyl)-3-oxo-2-piperazinyl]acetamide protein, known as the ATP binding site, and prevents the protein from opening and allowing chloride ions to pass through. This leads to a reduction in chloride secretion and mucus production.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-2-[1-(2-furoyl)-3-oxo-2-piperazinyl]acetamide inhibitor has been shown to reduce mucus secretion and improve lung function in cystic fibrosis patients. N-(5-chloro-2-methoxyphenyl)-2-[1-(2-furoyl)-3-oxo-2-piperazinyl]acetamide inhibitor has also been shown to reduce cyst growth in polycystic kidney disease and reduce fluid secretion in secretory diarrhea. N-(5-chloro-2-methoxyphenyl)-2-[1-(2-furoyl)-3-oxo-2-piperazinyl]acetamide inhibitor has a specific target and does not affect other ion channels or transporters, making it a highly specific drug molecule.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-chloro-2-methoxyphenyl)-2-[1-(2-furoyl)-3-oxo-2-piperazinyl]acetamide inhibitor has several advantages for lab experiments, including its high specificity and potency. N-(5-chloro-2-methoxyphenyl)-2-[1-(2-furoyl)-3-oxo-2-piperazinyl]acetamide inhibitor can be used to study the role of N-(5-chloro-2-methoxyphenyl)-2-[1-(2-furoyl)-3-oxo-2-piperazinyl]acetamide in various diseases and to develop new therapies for these diseases. However, N-(5-chloro-2-methoxyphenyl)-2-[1-(2-furoyl)-3-oxo-2-piperazinyl]acetamide inhibitor also has some limitations, including its high cost and limited availability.
Zukünftige Richtungen
N-(5-chloro-2-methoxyphenyl)-2-[1-(2-furoyl)-3-oxo-2-piperazinyl]acetamide inhibitor has several potential future directions, including the development of new formulations and delivery methods to improve its efficacy and reduce its cost. N-(5-chloro-2-methoxyphenyl)-2-[1-(2-furoyl)-3-oxo-2-piperazinyl]acetamide inhibitor may also be used in combination with other drugs to enhance its therapeutic effects. Further research is needed to fully understand the mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-[1-(2-furoyl)-3-oxo-2-piperazinyl]acetamide inhibitor and its potential applications in various diseases.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methoxyphenyl)-2-[1-(2-furoyl)-3-oxo-2-piperazinyl]acetamide inhibitor has been extensively researched for its potential therapeutic applications in various diseases, including cystic fibrosis, polycystic kidney disease, and secretory diarrhea. N-(5-chloro-2-methoxyphenyl)-2-[1-(2-furoyl)-3-oxo-2-piperazinyl]acetamide inhibitor has been shown to block the activity of cystic fibrosis transmembrane conductance regulator (N-(5-chloro-2-methoxyphenyl)-2-[1-(2-furoyl)-3-oxo-2-piperazinyl]acetamide), which is a chloride channel that regulates the transport of ions across cell membranes. In cystic fibrosis, N-(5-chloro-2-methoxyphenyl)-2-[1-(2-furoyl)-3-oxo-2-piperazinyl]acetamide is defective, leading to the accumulation of thick mucus in the lungs and other organs. N-(5-chloro-2-methoxyphenyl)-2-[1-(2-furoyl)-3-oxo-2-piperazinyl]acetamide inhibitor has been shown to reduce mucus secretion and improve lung function in cystic fibrosis patients.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[1-(furan-2-carbonyl)-3-oxopiperazin-2-yl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O5/c1-26-14-5-4-11(19)9-12(14)21-16(23)10-13-17(24)20-6-7-22(13)18(25)15-3-2-8-27-15/h2-5,8-9,13H,6-7,10H2,1H3,(H,20,24)(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDUQWJNBZTGJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CC2C(=O)NCCN2C(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-2-[1-(furan-2-ylcarbonyl)-3-oxopiperazin-2-yl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.